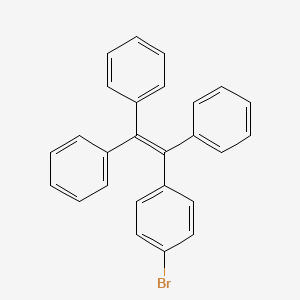

1-(4-Bromophenyl)-1,2,2-triphenylethylene

Overview

Description

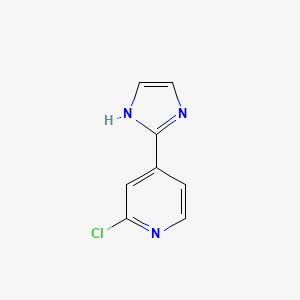

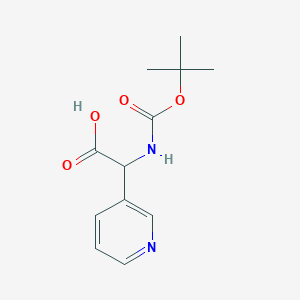

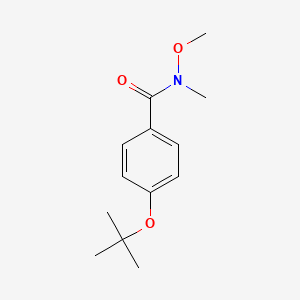

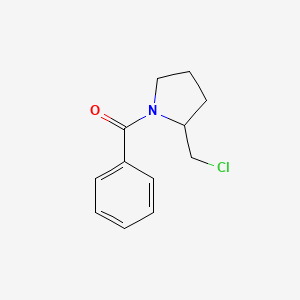

1-(4-Bromophenyl)-1,2,2-triphenylethylene is a compound that can be associated with the family of triphenylethylenes, which are known for their interesting photophysical properties and potential applications in material science. The presence of a bromine atom on the phenyl ring can significantly influence the chemical behavior and properties of the molecule due to the heavy atom effect and its electron-withdrawing nature .

Synthesis Analysis

The synthesis of related triphenylethylene derivatives has been explored in various studies. For instance, the synthesis of trans-4-Bromo-1,2-Diphenylethylene, a compound structurally similar to this compound, has been achieved using 4-Bromobenzaldehyde as a starting material through a two-step reaction process. The reaction conditions were optimized to achieve a yield of up to 68%, indicating a feasible pathway for industrial production . Additionally, the synthesis of multisubstituted triphenylenes and phenanthrenes has been reported using o-bromobenzyl alcohol in a palladium-catalyzed cascade reaction, which suggests potential synthetic routes for related bromophenyl compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a central ethylene group flanked by phenyl rings, one of which is substituted with a bromine atom. The introduction of bromine is known to enhance photochromism and photodeformation properties due to additional C-H...Br interactions and its electron-withdrawing property . The molecular structure can also influence the absorption and fluorescence spectra, as seen in phenyleneethynylenes with various main group element moieties .

Chemical Reactions Analysis

The chemical reactivity of triphenylethylenes can be complex, with reactions such as addition-cyclizations and halogenation being influenced by the steric and electronic effects of substituents. For example, 1,1,2-Tribenzoylethylene undergoes typical addition-cyclizations to form chloro and acetoxy furans, and its bromination leads to rearrangement to the 2-bromo compound . The kinetics of bromination of diphenylethylenes have been studied, showing that the reaction is second-order in Br2 and first-order in the olefin, with the formation of dibromides and vinyl bromides depending on the concentration of Br2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the bromine substituent. Bromine atoms can promote room temperature phosphorescence (RTP) due to the heavy atom effect, leading to persistent afterglow . The polymerization of related bromophenols has been studied, revealing insights into the controllable molecular weights and the mechanism of molecular weight control, which could be relevant for understanding the properties of this compound .

Scientific Research Applications

Epoxidation in Organic Chemistry 1-(4-Bromophenyl)-1,2,2-triphenylethylene and its derivatives have been studied in the context of epoxidation reactions. The oxidation of triaryl olefins by chromium trioxide in acetic anhydride has been shown to produce epoxy compounds, which are significant in synthetic organic chemistry (Moussa & Abdalla, 2007).

Photoresponsive Properties This compound has been found to exhibit multi-photoresponsive properties, including photochromism, photodeformation, and room temperature phosphorescence. These properties are influenced by molecular conformations and can be adjusted through substituents, making them valuable in material science and photonics (Fan et al., 2021).

Study of Carbanions Research involving the generation of carbanions from triphenylethylene has been conducted, providing insights into the charge distributions and electronic structures of these molecules. This is important for understanding the reactivity and stability of carbanions in organic synthesis (Fujiwara et al., 1992).

Synthesis of Aggregation-Induced Emission Materials this compound is used in the synthesis of new aggregation-induced emission compounds. These compounds exhibit strong blue light-emitting properties and are used in materials chemistry, particularly in the development of advanced luminescent materials (Xu et al., 2010).

Molecular Electronics The compound plays a role in the synthesis of molecular wires for electronic applications. It serves as a building block for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial components in molecular electronics (Stuhr-Hansen et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .

Mode of Action

A similar compound has shown desirable fitting patterns in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through a binding mechanism, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have shown inhibition effects against plasmodium berghei , suggesting that it may affect the biochemical pathways related to the life cycle of the Plasmodium parasite.

Result of Action

A similar compound has shown superior antipromastigote activity , suggesting that it may have a significant impact on the viability of promastigotes, a stage in the life cycle of certain parasites.

properties

IUPAC Name |

1-bromo-4-(1,2,2-triphenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19Br/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJLJYSALGARCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647788 | |

| Record name | 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34699-28-0 | |

| Record name | 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)